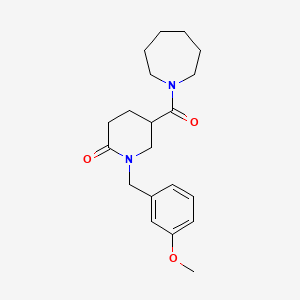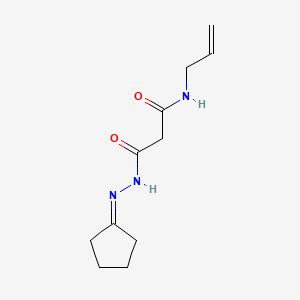
5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, AZD0328, and is classified as a small molecule inhibitor of the protein kinase B (PKB) signaling pathway.
作用机制
AZD0328 works by inhibiting the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which is a key regulator of cell growth, proliferation, and survival. 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone is activated by various growth factors and cytokines, and its dysregulation has been implicated in the development of various diseases, including cancer and diabetes. By inhibiting 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone, AZD0328 can block the downstream signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and the improvement of insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
AZD0328 has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, AZD0328 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor growth. In diabetes research, AZD0328 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorder research, AZD0328 has been shown to reduce oxidative stress and inflammation, protect neurons from cell death, and improve cognitive function.
实验室实验的优点和局限性
AZD0328 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays and experiments. It has also been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, one limitation of AZD0328 is its specificity for the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which may limit its use in certain experimental settings where other signaling pathways are involved.
未来方向
There are several future directions for research on AZD0328. One potential area of focus is the development of more potent and selective inhibitors of the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway, which may have improved therapeutic efficacy and fewer off-target effects. Another area of focus is the investigation of the potential applications of AZD0328 in other diseases, such as cardiovascular disease and inflammatory disorders. Finally, the development of novel drug delivery systems for AZD0328 may improve its bioavailability and pharmacokinetic properties, leading to improved therapeutic outcomes.
合成方法
The synthesis of AZD0328 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This reaction results in the formation of a key intermediate, which is then subjected to further reactions to produce the final compound.
科学研究应用
AZD0328 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, AZD0328 has been shown to inhibit the growth and proliferation of cancer cells by targeting the 5-(1-azepanylcarbonyl)-1-(3-methoxybenzyl)-2-piperidinone signaling pathway. In diabetes research, AZD0328 has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disorder research, AZD0328 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
属性
IUPAC Name |
5-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-8-6-7-16(13-18)14-22-15-17(9-10-19(22)23)20(24)21-11-4-2-3-5-12-21/h6-8,13,17H,2-5,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQINGULLGYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)